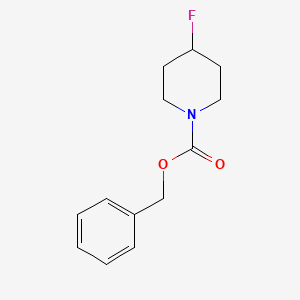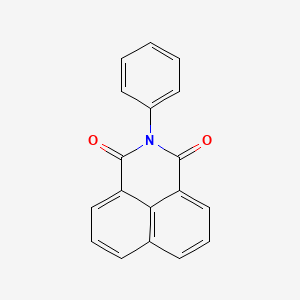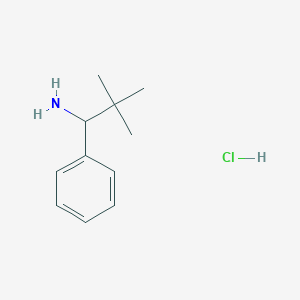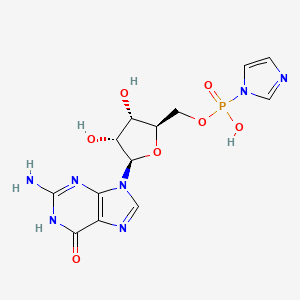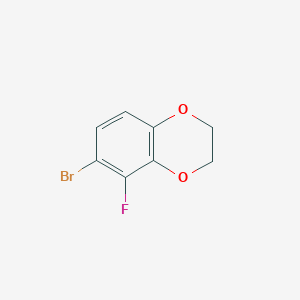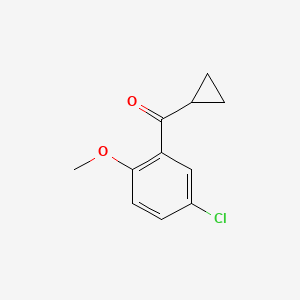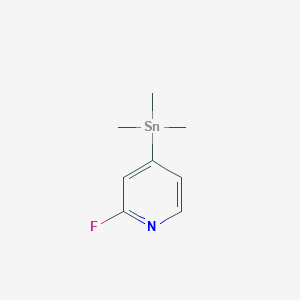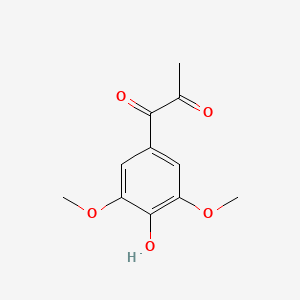
1-(4-Hydroxy-3,5-dimethoxy-phenyl)-propane-1,2-dione
説明
The compound “1-(4-Hydroxy-3,5-dimethoxy-phenyl)-propane-1,2-dione” is also known as Acetosyringone . It is a phenol secreted by wounded plant tissues . It induces the expression of virulence A genes and chemotaxis in A. tumefaciens strains that contain a tumor-inducing plasmid used to transfer genetic information to plant cells .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, benzoyl hydrazones compounds were synthesized starting from 3,5-dimethoxy-4-hydroxybenzaldehyde . The antioxidant activity of the synthesized compounds was evaluated .Molecular Structure Analysis
The molecular formula of Acetosyringone is C10H12O4 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been found in studies on the formation of 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone on acid treatment of birch lignin .Physical and Chemical Properties Analysis
The molecular weight of Acetosyringone is 196.1999 . It is a crystalline solid with solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) .科学的研究の応用
Lignin Derivative Research
Research into lignin, a polymer with structural units similar to 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-propane-1,2-dione, suggests potential applications in bio-industrial materials, including cosmetics. Lignin's composition includes phenyl propane units with phenolic hydroxyl groups, indicating its utility in fine chemicals, polymers, and as antioxidants in various formulations. This suggests that compounds with similar structural features could find applications in these areas, potentially including this compound (Yang & Shin, 2018).
Antimicrobial Activity
Compounds like eugenol, which shares phenolic characteristics with this compound, exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi. This suggests that structurally similar compounds could be explored for their antimicrobial properties, potentially leading to applications in pharmaceutical formulations or as bioactive materials in various industries (Marchese et al., 2017).
Organic Electronics and OLEDs
Research on organic electronics has explored compounds with structural features similar to this compound for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthesis and design of derivatives with specific functional groups have been crucial in developing materials for green to near-infrared OLEDs. This area of research indicates potential applications for this compound in the field of organic electronics, particularly in the development of new OLED materials (Squeo & Pasini, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-5,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVQYKNRRMOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)


![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)


